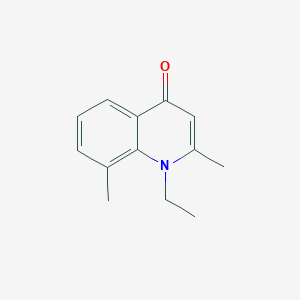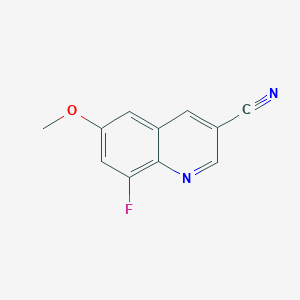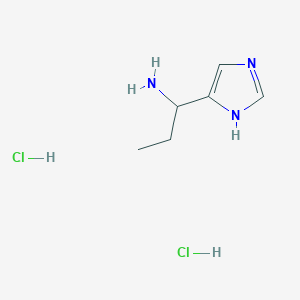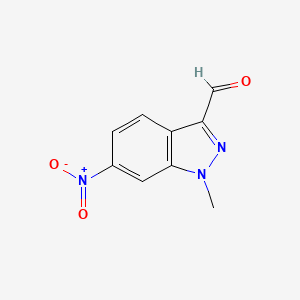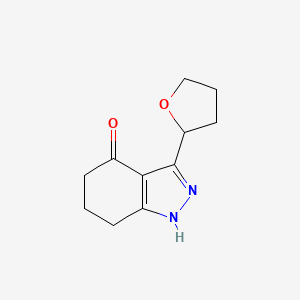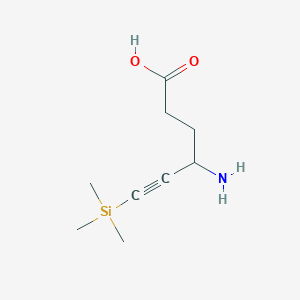
3-(Pyrrolidin-1-yl)-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)-1H-inden-1-one is a chemical compound that features a pyrrolidine ring attached to an indene moiety. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, makes this compound particularly interesting for medicinal chemistry and drug discovery . The indene structure adds to its complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions . For example, the Fischer indole synthesis can be adapted to create the indene structure, which is then functionalized to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Pyrrolidin-1-yl)-1H-inden-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the indene moiety can contribute to the overall biological activity . The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and indene-based molecules, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Indole derivatives
Uniqueness
3-(Pyrrolidin-1-yl)-1H-inden-1-one is unique due to the combination of the pyrrolidine ring and the indene structure, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
81215-02-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylinden-1-one |
InChI |
InChI=1S/C13H13NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
HENNXBXBNDVOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
